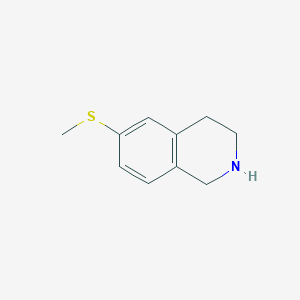

6-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline

Description

6-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline (6-SCH₃-THIQ) is a tetrahydroisoquinoline (THIQ) derivative featuring a methylsulfanyl (-SCH₃) substituent at the 6-position of the isoquinoline core. THIQ derivatives are known for diverse biological activities, including modulation of neurotransmitter receptors, antiproliferative effects, and roles in neurodegenerative pathways . The methylsulfanyl group introduces unique electronic and steric characteristics, distinguishing it from oxygen- or fluorine-containing analogs.

Properties

Molecular Formula |

C10H13NS |

|---|---|

Molecular Weight |

179.28 g/mol |

IUPAC Name |

6-methylsulfanyl-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C10H13NS/c1-12-10-3-2-9-7-11-5-4-8(9)6-10/h2-3,6,11H,4-5,7H2,1H3 |

InChI Key |

WJQBGWFWCGJQHK-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC2=C(CNCC2)C=C1 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Approach

The synthesis typically starts from isoquinoline precursors or substituted phenylethylamines. The methylsulfanyl group can be introduced either by:

- Direct substitution on a preformed tetrahydroisoquinoline ring.

- Incorporation during ring formation via sulfur-containing reagents.

The compound 6-(methylsulfanyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 90265-92-2) has been synthesized using such strategies, with the phenyl group at the 1-position and methylsulfanyl at the 6-position.

Bischler–Napieralski Cyclization Followed by Sulfur Functionalization

One common approach involves:

- Formation of an amide intermediate from 2-(3,4-dimethoxyphenyl)ethylamine and an appropriate acid chloride.

- Cyclization via Bischler–Napieralski reaction using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the isoquinoline ring.

- Introduction of the methylsulfanyl group at the 6-position by nucleophilic substitution or thiolation reactions.

This method benefits from the robustness of the cyclization and the regioselectivity of substitution at the 6-position.

Pictet–Spengler Condensation with Sulfur-Containing Intermediates

Another synthetic route involves:

- Reacting 2-(3,4-dimethoxyphenyl)ethylamine derivatives with aldehydes under acidic conditions (e.g., BF3·OEt2) to induce cyclization.

- Using intermediates containing sulfinyl or sulfanyl groups (e.g., p-toluene sulfinate derivatives) to incorporate sulfur functionalities during or after ring closure.

- Removal of chiral auxiliaries and further functional group modifications to yield the desired methylsulfanyl-substituted tetrahydroisoquinoline.

This strategy allows for asymmetric synthesis and fine control over substitution patterns.

Biomimetic and Catalytic Hydrogenation Approaches

Advanced methods combine:

- Bischler–Napieralski cyclization to form the isoquinoline core.

- Asymmetric Transfer Hydrogenation (ATH) using chiral catalysts (e.g., (R,R)-RuTsDPEN) to reduce the isoquinoline to tetrahydroisoquinoline with stereochemical control.

- Subsequent reductive amination or sulfur incorporation steps to install the methylsulfanyl group.

This multi-step approach has been used in total synthesis of complex alkaloids and can be adapted for 6-methylsulfanyl derivatives.

Analytical Data and Reaction Yields

The synthesis of 6-(methylsulfanyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline typically affords moderate to good yields, with key analytical data as follows:

| Parameter | Data |

|---|---|

| Molecular Formula | C16H17NS |

| Molecular Weight | 255.4 g/mol |

| Melting Point | Not explicitly reported |

| CAS Number | 90265-92-2 |

| Spectral Data (Representative) | Standard InChI, InChIKey, SMILES available |

| Yield Range | Typically 50–70% (varies by method) |

Additional spectral analyses (NMR, FT-IR, MS) confirm the presence of the methylsulfanyl group and the tetrahydroisoquinoline framework.

Comparative Summary of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Bischler–Napieralski Reaction | Amide formation → cyclization → sulfur substitution | Well-established, regioselective | Requires harsh reagents, multi-step |

| Pictet–Spengler Condensation | Amine + aldehyde cyclization with sulfur intermediates | Allows asymmetric synthesis | Acidic conditions may limit substrates |

| Biomimetic + ATH | Cyclization → asymmetric reduction → sulfur incorporation | Stereocontrol, versatile | Multi-step, requires chiral catalysts |

Chemical Reactions Analysis

Types of Reactions: 6-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

6-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It has been shown to inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters such as dopamine and serotonin . Additionally, the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Positional and Functional Group Analogues

6-Substituted Derivatives

Substituents at the 6-position significantly influence pharmacological and physicochemical properties:

- Electronic Effects : The -SCH₃ group is electron-donating, akin to -OMe, but with greater steric bulk and sulfur’s polarizability. This may enhance interactions with hydrophobic enzyme pockets compared to -OH or -CF₃ .

- In contrast, -CF₃ is metabolically inert, favoring prolonged half-life .

Multi-Substituted Derivatives

- 6,7-Dimethoxy-THIQ: Exhibits weak β-adrenoceptor activity, suggesting that dual substitution at C6 and C7 may hinder receptor binding compared to single substitutions .

- 7-Substituted 6-Tetrazolyl-THIQ : The tetrazolyl group at C6 enhances hydrogen-bonding capacity, improving solubility and PPARγ agonist activity .

Positional Isomers and Core Modifications

4-Substituted Derivatives (e.g., Cherylline)

4-Aryl-THIQ derivatives, such as cherylline, demonstrate distinct biological profiles due to substitution on the saturated ring. These compounds often exhibit central nervous system (CNS) stimulation or antitumor activity, highlighting the importance of substitution position .

N-Substituted Derivatives

- 1-MeTIQ (1-Methyl-THIQ): Shows neuroprotective effects by inhibiting monoamine oxidase (MAO) and tyrosine hydroxylase, contrasting with neurotoxic N-methylated analogs like MPTP .

- C3/C1-Substituted THIQs: Antiproliferative activity against cancer cells is highly dependent on substituent position. For example, C3-methylation enhances tubulin inhibition 10-fold compared to non-methylated analogs .

Pharmacological and Toxicological Comparisons

Neuroactive Effects

- Neuroprotection vs. Neurotoxicity: 1-MeTIQ and TIQ penetrate the blood-brain barrier (BBB) effectively and exhibit neuroprotective properties, while N-methylated derivatives (e.g., N-methyl-THIQ) are oxidized to neurotoxic isoquinolinium ions, analogous to MPTP’s mechanism in Parkinson’s disease .

Antiproliferative Activity

C6-substituted THIQs are less studied than C3/C1 analogs, but substituent electronic properties likely influence tubulin binding. For example, 6-SCH₃-THIQ’s moderate lipophilicity could balance solubility and target engagement compared to highly lipophilic -CF₃ derivatives .

Metabolic and Pharmacokinetic Profiles

| Parameter | 6-SCH₃-THIQ | 6-CF₃-THIQ | 6-OMe-THIQ | 6-OH-THIQ |

|---|---|---|---|---|

| Lipophilicity | Moderate | High | Low | Low |

| BBB Penetration | Likely High | High | Moderate | Moderate |

| Metabolic Pathway | S-Oxidation | Stable | O-Demethylation | Glucuronidation |

| Half-Life | Moderate | Long | Short | Short |

- 6-OH-THIQ : Rapid glucuronidation limits systemic exposure but enhances renal excretion .

Biological Activity

6-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline (MTHIQ) is a compound belonging to the tetrahydroisoquinoline family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

MTHIQ is characterized by a methylthio group at the sixth position of the tetrahydroisoquinoline ring. The synthesis typically involves:

- Starting Materials : 1,2,3,4-tetrahydroisoquinoline and methylthiol.

- Reaction Conditions : Conducted in solvents like ethanol or methanol under controlled temperature.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Biological Activities

MTHIQ exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that MTHIQ shows significant activity against various bacterial strains. In studies comparing its efficacy with standard antibiotics, MTHIQ demonstrated potent effects against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : MTHIQ has been shown to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests its potential as an anti-inflammatory agent .

- Neuroprotective Properties : The compound has been investigated for its neuroprotective effects. It may modulate pathways associated with oxidative stress and neuronal cell survival, making it a candidate for treating neurodegenerative diseases .

The biological activity of MTHIQ is believed to be mediated through:

- Receptor Interaction : MTHIQ may interact with specific receptors or enzymes, modulating their activity. This can lead to altered signaling pathways involved in inflammation and cellular stress responses.

- Oxidative Stress Reduction : By reducing levels of reactive oxygen species (ROS), MTHIQ may protect cells from oxidative damage, which is crucial in neuroprotection and anti-inflammatory responses .

1. Antimicrobial Efficacy

A study evaluated MTHIQ against various bacterial strains using the disk diffusion method. The results showed that MTHIQ had an average inhibition zone of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

2. Anti-inflammatory Activity

In vitro studies demonstrated that MTHIQ significantly decreased the production of nitric oxide (NO) in LPS-stimulated macrophages. The IC50 value was found to be approximately 20 µM.

| Treatment | NO Production (µM) | IC50 (µM) |

|---|---|---|

| Control | 25 | - |

| MTHIQ | 5 | 20 |

Q & A

Q. What are the standard synthetic routes for preparing 6-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline, and what precursors are typically involved?

The synthesis of this compound derivatives generally involves cyclization strategies adapted from analogous tetrahydroisoquinoline frameworks. A common approach includes:

- Cyclization of benzaldehyde derivatives (e.g., methoxy- or sulfanyl-substituted benzaldehydes) with methylsulfanyl-substituted amines under acidic or thermal conditions .

- Reductive amination using LiAlH₄ to reduce intermediate Schiff bases, as demonstrated in the synthesis of substituted tetrahydroisoquinolines .

- Sulfonylaminomethylation , where N-arylalkylsulfonamides react with formaldehyde equivalents to form the tetrahydroisoquinoline core . Key precursors: Methoxybenzaldehydes, methylsulfanyl amines, and sulfonamide intermediates.

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Characterization relies on a combination of spectroscopic and computational methods:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring saturation.

- Mass spectrometry (MS) for molecular weight validation (e.g., exact mass ~209.07 g/mol for C₁₀H₁₃NS).

- X-ray crystallography to resolve stereochemistry, if applicable.

- InChIKey generation (e.g., SWJPEVDFTWMFLQ-UHFFFAOYSA-N for a related compound) for database alignment .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

Yield optimization requires addressing common bottlenecks:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 20 hours to <2 hours) and improves purity by enhancing reaction homogeneity .

- Catalyst selection : Palladium on carbon (Pd/C) for efficient hydrogenation steps, as seen in deprotection reactions .

- Solvent optimization : Polar aprotic solvents (e.g., THF) improve cyclization efficiency, while ethanol facilitates Schiff base formation .

- Purification : Use of silica gel chromatography or recrystallization to isolate high-purity products.

Q. How do substituent positions (e.g., 6-methylsulfanyl vs. 7-methoxy) influence the biological activity of tetrahydroisoquinoline derivatives?

Substituent effects can be systematically studied via:

- Structure-Activity Relationship (SAR) assays : Synthesize analogs with varying substituent positions (e.g., 6- vs. 7-position) and test against biological targets (e.g., antimicrobial or anticancer assays) .

- Computational modeling : Molecular docking to predict binding affinities to enzymes like monoamine oxidases or cytochrome P450 isoforms.

- Comparative pharmacokinetics : Assess bioavailability and metabolic stability of analogs using in vitro liver microsome assays.

Q. What are the challenges in achieving diastereoselective synthesis of this compound derivatives?

Key challenges include:

- Stereocontrol : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived catalysts) to enforce desired stereochemistry .

- Reaction monitoring : Employ chiral HPLC or circular dichroism (CD) to track enantiomeric excess during synthesis.

- Byproduct mitigation : Optimize temperature and solvent polarity to suppress racemization or epimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.